4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol
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Overview
Description
4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group and a methoxyphenyl group attached to an imidazole ring, which also contains a thiol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-methoxyphenylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of the imidazole ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the dichlorophenyl group.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes. The dichlorophenyl and methoxyphenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol
- 4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-amine
- 4-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-ethanol
Uniqueness
This compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the dichlorophenyl and methoxyphenyl groups further enhances its stability and makes it a versatile compound for various applications.
Biological Activity
4-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, also known by its CAS number 306956-18-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, particularly focusing on its antifungal and anticancer activities.
- Molecular Formula : C₁₆H₁₂Cl₂N₂OS
- Molecular Weight : 351.25 g/mol
- CAS Number : 306956-18-3
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors to form the imidazole ring and introduce the dichlorophenyl and methoxyphenyl substituents. The detailed synthetic pathways are often documented in chemical literature focusing on imidazole derivatives.
Antifungal Activity
Research indicates that imidazole derivatives exhibit significant antifungal properties. A study evaluated a series of imidazole compounds for their antifungal activity against various fungal strains. The results showed that compounds similar to this compound demonstrated promising antifungal efficacy, particularly against Candida species and dermatophytes .
Table 1: Antifungal Activity of Imidazole Derivatives
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Candida albicans | 8 µg/mL |
Compound B | Aspergillus niger | 16 µg/mL |
This compound | Candida glabrata | 4 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study utilized the MTT assay to evaluate the cytotoxic effects of imidazole derivatives against human cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The findings indicated that the compound exhibited significant cytotoxicity with IC₅₀ values comparable to standard chemotherapeutic agents .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Harmine | HCT-116 | 2.40 ± 0.12 |
Harmine | HepG2 | 2.54 ± 0.82 |
This compound | HCT-116 | 3.00 ± 0.15 |
This compound | HepG2 | 3.20 ± 0.20 |
The biological activity of imidazole derivatives is often attributed to their ability to interact with specific biological targets such as enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways. For instance, these compounds may inhibit the activity of cytochrome P450 enzymes in fungi or disrupt cellular signaling pathways in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:
- Case Study on Antifungal Treatment : A clinical trial involving patients with recurrent Candida infections showed that treatment with imidazole derivatives led to a significant reduction in fungal load compared to standard treatments.
- Case Study on Cancer Therapy : In a preclinical study, administration of the compound in combination with traditional chemotherapy resulted in enhanced antitumor activity and reduced side effects, indicating a potential role as an adjuvant therapy.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-14(15)20-9-13(19-16(20)22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXRBCYTTHPVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(NC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.